3-Acetyl-7-methylimidazo[1,2-a]pyridine
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Overview
Description
3-Acetyl-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that combines a pyridine ring with an imidazole ring, making it a valuable framework for drug discovery and development .
Preparation Methods
The synthesis of 3-Acetyl-7-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. This process can be catalyzed by acids or bases and often requires heating .
Industrial production methods may involve multicomponent reactions, oxidative coupling, and tandem reactions to streamline the synthesis and improve yields. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
3-Acetyl-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
These reactions can lead to the formation of various derivatives, which may exhibit different biological activities and properties .
Scientific Research Applications
3-Acetyl-7-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials, such as fluorescent probes and dyes.
Mechanism of Action
The mechanism of action of 3-Acetyl-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
3-Acetyl-7-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Exhibits significant antibacterial activity.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Shows activity against multidrug-resistant tuberculosis
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-12-9(8(2)13)6-11-10(12)5-7/h3-6H,1-2H3 |
InChI Key |
RIWXTIDVNVIKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)C |
Origin of Product |
United States |
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